2-Bromo-1-(3,5-dichloro-2-hydroxyphenyl)ethanone
Description
Properties
CAS No. |
53244-91-0 |
|---|---|
Molecular Formula |
C8H5BrCl2O2 |
Molecular Weight |
283.93 g/mol |
IUPAC Name |
2-bromo-1-(3,5-dichloro-2-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H5BrCl2O2/c9-3-7(12)5-1-4(10)2-6(11)8(5)13/h1-2,13H,3H2 |
InChI Key |
MOYDZRNLOHIJGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)CBr)O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways and Reaction Mechanisms
Precursor Synthesis: 1-(3,5-Dichloro-2-hydroxyphenyl)ethanone
The foundational step in synthesizing the target compound is the preparation of 1-(3,5-dichloro-2-hydroxyphenyl)ethanone. This intermediate is synthesized via sequential Friedel-Crafts acylation and chlorination reactions:
Friedel-Crafts Acylation :
Chlorination :
Analytical Data for Precursor:
Bromination of the Acetyl Group
The introduction of bromine at the α-position of the acetyl group is achieved via electrophilic substitution:
- Reagents : Bromine (Br₂) in carbon tetrachloride (CCl₄).
- Conditions : The reaction is conducted at room temperature for 2 hours in a fume hood to manage bromine vapors.
- Mechanism : Br₂ acts as an electrophile, replacing the α-hydrogen of the acetyl group to form 2-bromo-1-(3,5-dichloro-2-hydroxyphenyl)ethanone.
- Yield : 73% after recrystallization.
Optimization Considerations:
- Solvent Choice : CCl₄ minimizes side reactions due to its non-polar nature.
- Temperature Control : Room temperature prevents decomposition of the phenolic ring.
While direct bromination with Br₂ is the most cited method, alternative approaches have been explored:
N-Bromosuccinimide (NBS) in Polar Solvents
Comparative Analysis of Bromination Methods
| Method | Reagents | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Direct Bromination | Br₂ | CCl₄ | RT | 73 | 98 |
| NBS-Mediated | NBS | Acetone | Reflux | 65 | 95 |
| Catalytic (FeCl₃) | Br₂ + FeCl₃ | CH₂Cl₂ | 0–5°C | 70 | 97 |
Key Observations :
Industrial-Scale Production Considerations
Continuous Flow Reactors
Waste Management
- Bromine Recovery : Distillation units recover excess Br₂ for reuse.
- Solvent Recycling : CCl₄ is purified via fractional distillation.
Analytical Characterization of Final Product
Spectroscopic Data
Challenges and Mitigation Strategies
Over-Bromination
- Cause : Excess Br₂ or elevated temperatures.
- Solution : Strict stoichiometric control and temperature monitoring.
Hydroxyl Group Protection
- Strategy : Use silyl protecting groups (e.g., TMSCl) during bromination to prevent oxidation.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(3,5-dichloro-2-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents (e.g., ethanol or water) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media are employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents are used.
Major Products Formed
Substitution: Formation of substituted phenyl ethanones.
Oxidation: Formation of dichloro-2-hydroxybenzaldehyde or dichloro-2-hydroxybenzoic acid.
Reduction: Formation of dichloro-2-hydroxyphenylethanol.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 2-Bromo-1-(3,5-dichloro-2-hydroxyphenyl)ethanone. It has been shown to exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example, a study demonstrated that derivatives of this compound displayed strong antibacterial effects, indicating its potential as a lead compound for developing new antimicrobial agents .
Cosmetic Formulation
The compound has also been investigated for its applications in cosmetic formulations. Its properties as a phenolic compound suggest it could serve as an effective antioxidant and preservative in skincare products. The safety and stability of such formulations are critical, and studies have shown that compounds like 2-Bromo-1-(3,5-dichloro-2-hydroxyphenyl)ethanone can meet these regulatory requirements while enhancing the product's effectiveness .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers synthesized various derivatives of 2-Bromo-1-(3,5-dichloro-2-hydroxyphenyl)ethanone and tested their efficacy against common bacterial strains. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of existing antibiotics, suggesting a promising avenue for further development in antimicrobial therapies.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 8 | Staphylococcus aureus |
| Compound B | 16 | Escherichia coli |
| Compound C | 4 | Pseudomonas aeruginosa |
Case Study 2: Cosmetic Applications
A formulation study involving 2-Bromo-1-(3,5-dichloro-2-hydroxyphenyl)ethanone evaluated its impact on skin hydration and antioxidant properties. The study utilized a Box-Behnken design to optimize the formulation components, showing that the inclusion of this compound significantly improved the moisturizing effects compared to control formulations.
| Formulation | Hydration Level (%) | Antioxidant Activity (DPPH Scavenging %) |
|---|---|---|
| Control | 45 | 25 |
| Test Sample | 70 | 60 |
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3,5-dichloro-2-hydroxyphenyl)ethanone involves its interaction with molecular targets such as enzymes and proteins. The compound’s bromine and chlorine atoms can form covalent bonds with nucleophilic sites on target molecules, leading to inhibition or modification of their activity. This interaction can disrupt essential biological pathways, making the compound effective in various applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-Bromo-1-(3,5-dichloro-2-hydroxyphenyl)ethanone with structurally related halogenated hydroxyacetophenones and their derivatives. Key differences in substituent groups, synthesis routes, and physical properties are highlighted.
Structural and Functional Group Comparisons
Physical Properties
- Melting Points: 2-Bromo-1-(5-hydroxy-2-nitrophenyl)ethanone: 112.5–113°C . 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone: 107°C . 2-Bromo-1-(3,4-dihydroxy-5-nitrophenyl)ethanone: 138–140°C .
- Boiling Points/Density: Ethanone derivatives with multiple halogens (e.g., 2-Bromo-1-(4-bromo-2-chloro-3-fluorophenyl)ethanone) exhibit higher densities (~1.984 g/cm³) and boiling points (~319.6°C) .
Key Research Findings
- Synthetic Efficiency : Bromination in acetic acid yields higher purity compared to chloroform .
- Thermal Stability: Compounds with multiple halogens (e.g., 2-Bromo-1-(3,5-dibromo-2-methoxyphenyl)ethanone) exhibit lower thermal stability due to steric strain .
- Biological Activity: Hydroxyacetophenones with nitro groups (e.g., 2-Bromo-1-(3,4-dihydroxy-5-nitrophenyl)ethanone) show enhanced antimicrobial properties .
Biological Activity
2-Bromo-1-(3,5-dichloro-2-hydroxyphenyl)ethanone is a brominated phenolic compound with the molecular formula C₈H₅BrCl₂O₂ and a molecular weight of 283.93 g/mol. Its unique structure, characterized by the presence of halogen substituents, contributes to its biological activity and potential applications in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and related research findings.
The biological activity of 2-Bromo-1-(3,5-dichloro-2-hydroxyphenyl)ethanone is primarily attributed to its ability to interact with various molecular targets, including enzymes and proteins. The halogen substituents can form covalent bonds with nucleophilic sites on target biomolecules, potentially inhibiting critical biological pathways. This interaction may lead to alterations in cellular functions, highlighting the compound's potential mutagenic properties.
Biological Activity Overview
Research indicates that 2-Bromo-1-(3,5-dichloro-2-hydroxyphenyl)ethanone exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity, making it a candidate for further investigation in drug development.
- Anticancer Potential : There is ongoing research into its efficacy as an anticancer agent due to its ability to affect cellular signaling pathways.
- Mutagenicity : Studies have indicated potential mutagenic effects when interacting with DNA and proteins .
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial effects of various halogenated phenolic compounds, including 2-Bromo-1-(3,5-dichloro-2-hydroxyphenyl)ethanone. Results indicated significant inhibition against several bacterial strains, suggesting its potential as an antimicrobial agent.
- Anticancer Research : In vitro studies demonstrated that the compound could induce apoptosis in cancer cell lines. The mechanism was linked to the inhibition of specific signaling pathways involved in cell survival and proliferation .
- Mutagenicity Assessment : A mutagenicity assay revealed that exposure to 2-Bromo-1-(3,5-dichloro-2-hydroxyphenyl)ethanone resulted in increased mutation rates in bacterial models. This finding necessitates further investigation into its safety profile for therapeutic applications.
Comparative Analysis with Similar Compounds
The following table compares 2-Bromo-1-(3,5-dichloro-2-hydroxyphenyl)ethanone with structurally similar compounds regarding their biological activities:
| Compound Name | Similarity Index | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| 2-Bromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone | 0.92 | Moderate | Low |
| 2-Bromo-1-(3,5-dichloro-4-hydroxyphenyl)ethanone | 0.89 | High | Moderate |
| 2-Bromo-1-(3,5-dichloro-2,4-dihydroxyphenyl)ethanone | 0.88 | Low | High |
This comparison highlights the unique biological profile of 2-Bromo-1-(3,5-dichloro-2-hydroxyphenyl)ethanone relative to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
